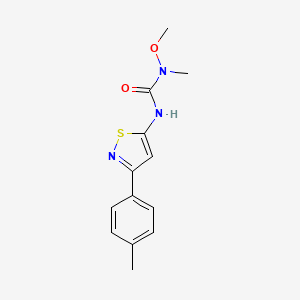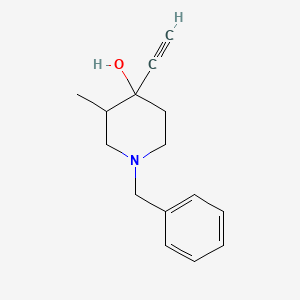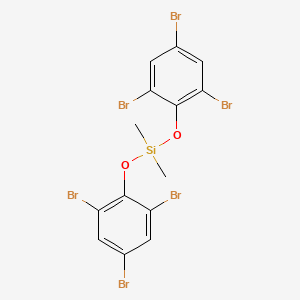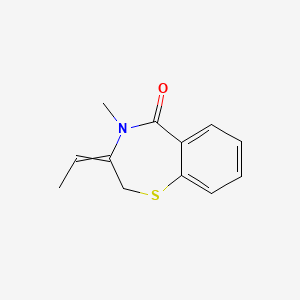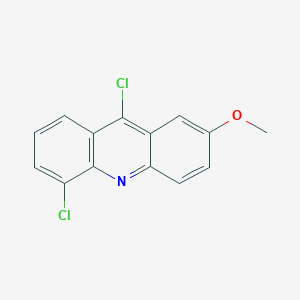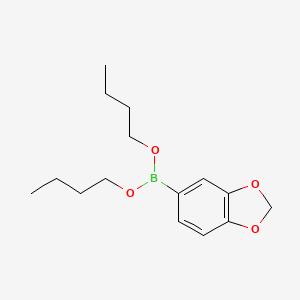
Dibutyl 2H-1,3-benzodioxol-5-ylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is an organic compound that features a boronate ester group attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2H-1,3-benzodioxol-5-ylboronate typically involves the reaction of 2H-1,3-benzodioxole-5-boronic acid with dibutyl borate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 2H-1,3-benzodioxol-5-ylboronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the boronate ester group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of new boronate esters.
Aplicaciones Científicas De Investigación
Dibutyl 2H-1,3-benzodioxol-5-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and composites, which have unique properties and applications.
Mecanismo De Acción
The mechanism by which Dibutyl 2H-1,3-benzodioxol-5-ylboronate exerts its effects involves interactions with molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is unique due to its specific boronate ester group attached to the benzodioxole ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities in organic synthesis and materials science due to its ability to form reversible covalent bonds and participate in various chemical reactions.
Propiedades
Número CAS |
94839-09-5 |
|---|---|
Fórmula molecular |
C15H23BO4 |
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl(dibutoxy)borane |
InChI |
InChI=1S/C15H23BO4/c1-3-5-9-19-16(20-10-6-4-2)13-7-8-14-15(11-13)18-12-17-14/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clave InChI |
OMDJWCJEXVQLDV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OCO2)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


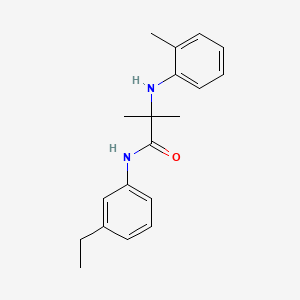
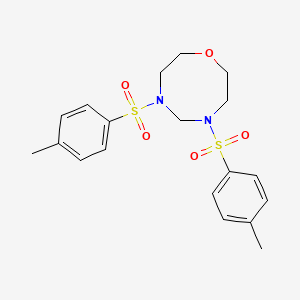
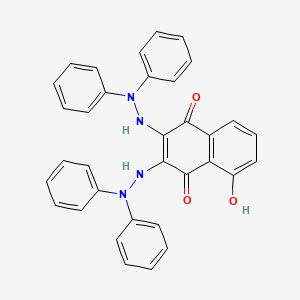
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
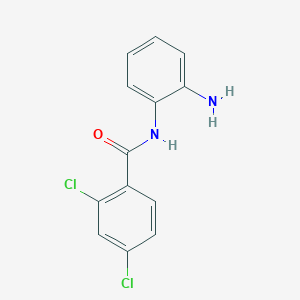
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
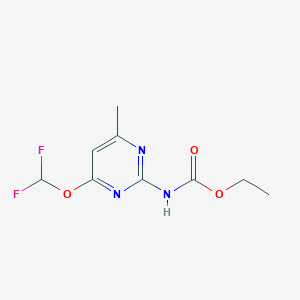
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

